N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-26-21-14-11-17-7-3-4-8-20(17)22(21)31-24(26)25-23(28)18-9-12-19(13-10-18)32(29,30)27-15-5-2-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSBVFOTLLFLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the naphthothiazole core through a cyclization reaction involving a naphthalene derivative and a thioamide. This intermediate is then subjected to a condensation reaction with a piperidine sulfonyl chloride to introduce the piperidine sulfonyl group. Finally, the benzamide moiety is attached via an amide coupling reaction using a suitable benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is also considered, with continuous flow reactors and automated systems being employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that may allow for specific interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A : N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide ()
- Structural Difference : The methyl group is at position 1 of the naphthothiazole ring instead of position 3. The sulfonamide group is linked to pyrrolidine (5-membered ring) rather than piperidine (6-membered).
- Functional Impact :
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size increases ring strain and reduces basicity compared to piperidine, which may alter solubility and target binding.
- Methyl Position : Position 1 may sterically hinder interactions with hydrophobic pockets in enzymes or receptors compared to position 3 .
Compound B : (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide ()
- Structural Difference : Replaces the naphthothiazole core with a simpler benzo[d]thiazole and adds a 2-methoxyethyl substituent.
- 2-Methoxyethyl Group: Introduces polarity and flexibility, possibly improving aqueous solubility but reducing membrane permeability .
Sulfonamide and Substituent Variations
Compound C : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ()
- Structural Difference : Uses a pyridyl-thiazole core instead of naphthothiazole and a methylsulfonyl group instead of piperidine-sulfonyl.
- Functional Impact: Pyridyl-Thiazole Core: Enhances hydrogen-bonding capacity via the pyridine nitrogen but lacks the lipophilic bulk of naphthothiazole.
Compound D : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
- Structural Difference : Substitutes the thiazole/naphthothiazole with an imidazole ring and replaces sulfonamide with a halogenated aryl group.
- Functional Impact: Imidazole vs.
Piperidine Chain Analogues
Compound E: 5-phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole ()
- Structural Difference: Features a thiadiazole core with a piperidine-ethylamino side chain.
- Functional Impact: Piperidine-Ethylamino Chain: Similar to the target compound’s piperidine-sulfonyl group, this chain enhances lipophilicity and may facilitate interactions with cholinesterases or GPCRs. Thiadiazole Core: The electron-deficient thiadiazole may engage in charge-transfer interactions, differing from the naphthothiazole’s π-π stacking .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
